Product packaging for ylidene]-2,3-dihydro-1H-indole(Cat. No.:)

ylidene]-2,3-dihydro-1H-indole

Cat. No.: B11832636
M. Wt: 358.4 g/mol
InChI Key: SELCTRAHLFTCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) and Dihydroindole Scaffolds in Contemporary Organic Chemistry

Indole and its reduced form, dihydroindole (indoline), are privileged scaffolds in organic chemistry, forming the core of a vast number of natural products and synthetic molecules with significant biological properties. derpharmachemica.comrsc.org The indole nucleus is a key structural component in a wide array of pharmaceuticals, agrochemicals, and functional materials. derpharmachemica.com Its presence in the essential amino acid tryptophan underscores its fundamental role in biology. rsc.org

The therapeutic potential of indole-containing molecules is extensive, with derivatives exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. rsc.orgrjppd.orgnih.gov For instance, compounds like indomethacin, a non-steroidal anti-inflammatory drug, and sumatriptan, used to treat migraines, feature the indole core. derpharmachemica.com Dihydroindole alkaloids, such as those belonging to the aspidosperma family, have also been the subject of extensive synthetic efforts due to their complex architectures and biological significance. acs.org The versatility of the indole and dihydroindole skeletons allows for a high degree of functionalization, making them ideal starting points for the development of new therapeutic agents and molecular probes. researchgate.netsci-hub.se

Definition and Prominent Structural Features of [Ylidene]-2,3-dihydro-1H-indole Systems

A [this compound system is characterized by a dihydroindole (indoline) core with an exocyclic double bond at the 2- or 3-position. The term "ylidene" denotes this =C< substructure. A common and extensively studied subclass is the 3-ylidene-2,3-dihydro-1H-indol-2-one, also known as a 3-ylideneoxindole. rjppd.orgnih.gov

The prominent structural features of these systems include:

A Fused Bicyclic Core: A benzene (B151609) ring fused to a five-membered nitrogen-containing ring that is partially saturated.

An Exocyclic Double Bond: This double bond introduces a point of geometric isomerism (E/Z configuration), which can significantly influence the molecule's biological activity and physical properties. mdpi.com

Conjugated π-System: The exocyclic double bond is often in conjugation with the aromatic ring and potentially with substituents on the ylidene group, leading to a planar structure and specific electronic properties.

Reactive Sites: The ylidene group and the enamine-like character of the dihydroindole ring provide multiple sites for chemical reactions, making these compounds versatile synthetic intermediates.

These structural motifs contribute to the ability of [Ylidene]-2,3-dihydro-1H-indoles to interact with various biological targets, often through mechanisms like enzyme inhibition or receptor binding. nih.gov

Historical Context and Evolution of Research in [this compound Chemistry

The chemistry of indole itself dates back to the 19th century, with significant early work on its isolation and synthesis. mdpi.com The study of ylidene derivatives of dihydroindoles, particularly oxindoles, gained momentum with the discovery of naturally occurring compounds possessing this scaffold and exhibiting potent biological activities. For example, the bis-indole indirubin, a component of traditional Chinese medicine, contains a 3-ylidene-2-oxo-indole moiety and has been a subject of interest for its kinase inhibitory properties. mdpi.com

Early research focused on the synthesis of these compounds, often through condensation reactions. A classic method involves the condensation of isatins (1H-indole-2,3-diones) with active methylene (B1212753) compounds. rjppd.orgmdpi.com Over the years, synthetic methodologies have evolved to become more sophisticated and efficient. Modern approaches include transition metal-catalyzed reactions, multicomponent reactions, and domino or cascade reactions that allow for the construction of complex ylidene-dihydroindoles in a single step. mdpi.comrsc.org For instance, rhodium-catalyzed reductive cyclization and iron-catalyzed intramolecular cyclizations have been employed for the synthesis of functionalized indoles. derpharmachemica.com

The evolution of research has also seen a shift from solely synthetic explorations to detailed investigations into the medicinal chemistry of these compounds. The recognition of their potential as inhibitors of various enzymes, such as HIV reverse transcriptase and protein kinases, has driven significant research efforts in drug discovery. rjppd.orgnih.gov

Overview of Key Research Areas and Challenges

Current research in the field of [this compound chemistry is vibrant and multifaceted. Key research areas include:

Development of Novel Synthetic Methodologies: Chemists continue to explore more efficient, stereoselective, and environmentally friendly methods for the synthesis of these compounds. organic-chemistry.orgresearchgate.net This includes the use of novel catalysts, green solvents like ionic liquids, and one-pot procedures. mdpi.comnih.gov

Medicinal Chemistry and Drug Discovery: A major focus is the design and synthesis of new [this compound derivatives with specific biological activities. researchgate.netnih.gov This involves structure-activity relationship (SAR) studies to optimize potency and selectivity against various therapeutic targets, including those for cancer, infectious diseases, and neurodegenerative disorders. rjppd.orgnih.gov

Total Synthesis of Natural Products: The synthesis of complex natural products containing the [this compound scaffold remains a significant area of research, driving the development of new synthetic strategies. acs.org

Materials Science: The unique photophysical properties of some of these conjugated systems are being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Despite significant progress, several challenges remain:

Stereoselective Synthesis: Controlling the geometry (E/Z) of the exocyclic double bond during synthesis can be challenging but is often crucial for biological activity.

Functional Group Tolerance: Developing synthetic methods that are tolerant of a wide range of functional groups is essential for creating diverse libraries of compounds for biological screening.

Understanding Mechanisms of Action: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is a continuous challenge that requires interdisciplinary collaboration.

The rich chemistry and diverse applications of [Ylidene]-2,3-dihydro-1H-indoles ensure that this will remain an active and important area of chemical research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18N2 B11832636 ylidene]-2,3-dihydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H18N2

Molecular Weight

358.4 g/mol

IUPAC Name

3-cyclopenta-2,4-dien-1-ylidene-2-(3-cyclopenta-2,4-dien-1-ylidene-1H-indol-2-ylidene)-1H-indole

InChI

InChI=1S/C26H18N2/c1-2-10-17(9-1)23-19-13-5-7-15-21(19)27-25(23)26-24(18-11-3-4-12-18)20-14-6-8-16-22(20)28-26/h1-16,27-28H

InChI Key

SELCTRAHLFTCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C3)C(=C4C(=C5C=CC=C5)C6=CC=CC=C6N4)N2

Origin of Product

United States

Synthetic Methodologies for Ylidene 2,3 Dihydro 1h Indole Derivatives

Classical and Modified Indole (B1671886)/Indoline (B122111) Synthesis Routes

Established methods for indole and indoline synthesis have been ingeniously adapted to create the exocyclic double bond characteristic of ylidene systems. These classical routes provide foundational strategies for constructing the core indole framework, which can then be further manipulated to introduce the ylidene moiety.

Adaptations of the Fischer Indole Synthesis for Ylidene Systems

The Fischer indole synthesis, a robust reaction discovered by Emil Fischer in 1883, traditionally involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form an indole. wikipedia.org This method can be adapted for the synthesis of ylidene-2,3-dihydro-1H-indole derivatives. One approach involves using a starting ketone that already contains the precursor to the ylidene group. For instance, the reaction of a substituted phenylhydrazine with a cyclic ketone can lead to a fused indoline system, which can then be functionalized to create the exocyclic double bond.

In a specific application, 2-(5-Chloro-2-phenoxyphenyl)hydrazine was converted to the corresponding 3H-indole using the Fischer method with isopropyl methyl ketone in acetic acid. researchgate.net Similarly, the synthesis of 2,3,3-trimethyl-3H-benzo[g]indole has been achieved through the Fischer indole synthesis by reacting 1-naphthylhydrazine (B1581546) with isopropyl methyl ketone in hot acetic acid. sid.ir The resulting 3H-indole, also known as an indolenine, possesses a reactive methyl group at the 2-position that is crucial for subsequent ylidene formation. researchgate.netsid.ir

Furthermore, a palladium-catalyzed modification of the Fischer indole synthesis allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of accessible indole structures. wikipedia.org This modern adaptation highlights the continued relevance and versatility of the Fischer synthesis in contemporary organic chemistry.

Modifications of Reissert Indole Synthesis for Exocyclic Double Bonds

The Reissert indole synthesis traditionally yields indole-2-carboxylates through a multi-step process involving the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. scholaris.ca While direct formation of an exocyclic double bond via a classical Reissert approach is not typical, the functional group handles introduced by this method, such as the carboxylic acid at the 2-position, provide a strategic point for subsequent elaboration. This carboxylate can be converted into a ketone or other functionalities that can then undergo condensation reactions to form the desired ylidene group.

Strategies Derived from Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a powerful method for producing 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The reaction proceeds through a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org While this reaction directly furnishes a substituted indole core, its application to the synthesis of ylidene-2,3-dihydro-1H-indoles would necessitate post-synthetic modifications. The resulting 5-hydroxyindole (B134679) can be a versatile intermediate. The electron-rich nature of the indole ring allows for electrophilic substitution, and the hydroxyl group can direct further functionalization, ultimately leading to the construction of an exocyclic double bond at a desired position. Recent advancements have focused on developing novel catalytic systems, including metal-based catalysts and organocatalysts, to improve the efficiency and selectivity of the Nenitzescu reaction under milder conditions. numberanalytics.com

Application of Vilsmeier-Haack Reactions in Ylidene Formation

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.ir This reaction has been successfully applied to 2,3,3-trimethyl-3H-indoles to directly synthesize ylidene derivatives. sid.irorgchemres.org The reaction of a 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) leads to the formation of an indol-2-ylidene-malondialdehyde. sid.irorgchemres.orguodiyala.edu.iq This intermediate is a key precursor for generating a variety of heterocyclic systems attached to the ylidene moiety. For example, these malondialdehydes can react with arylhydrazines to produce 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-indoles in good yields. sid.irorgchemres.org This strategy demonstrates a direct and efficient route to complex ylidene-2,3-dihydro-1H-indole structures.

Metal-Catalyzed Approaches to [Ylidene]-2,3-dihydro-1H-indole Scaffolds

Modern synthetic chemistry has increasingly relied on metal-catalyzed reactions to achieve high levels of efficiency, selectivity, and functional group tolerance. The synthesis of ylidene-2,3-dihydro-1H-indoles has significantly benefited from these advancements, particularly through the use of palladium catalysis.

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis offers a versatile platform for the construction and functionalization of the indole and indoline framework. One notable application is the synthesis of 2,3-disubstituted indoles through the arylation of ortho-alkynylanilines with arylsiloxanes in the presence of a palladium acetate (B1210297) and silver oxide catalytic system. rsc.org This method provides a direct route to highly substituted indoles that can serve as precursors to ylidene derivatives.

Furthermore, palladium-catalyzed reactions have been developed to directly synthesize indolines bearing an exocyclic double bond at the 2-position. scholaris.ca These reactions often involve an electrophilic dearomatization of indoles. The resulting activated indolines are amphoteric and can participate in various subsequent palladium, rhodium, and copper-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. scholaris.ca For instance, a concise procedure for the preparation of 3-(3,5-dimethyl-4H-pyrazol-4-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one has been reported, highlighting the utility of palladium catalysis in generating biologically relevant ylidene-indole structures. researchgate.netrroij.com

Gold-Catalyzed Cascade and Cycloaddition Reactions

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the synthesis of complex molecular architectures due to their unique π-acidic nature. soci.org In the context of [this compound synthesis, gold catalysis facilitates a variety of transformations, including cascade and cycloaddition reactions. These reactions often proceed under mild conditions with high atom economy and functional group tolerance. soci.org

One notable strategy involves the gold-catalyzed reaction of O-alkynylanilines with alkynes, which leads to the formation of 2-acylidene-3-oxindoles through a double oxidation process. researchgate.net This method is advantageous as it is a one-pot synthesis that proceeds without the need for protecting groups. researchgate.net The reaction is catalyzed by a phosphane gold complex in the presence of an oxidizing agent. researchgate.net

Another approach utilizes the gold-catalyzed intramolecular hydroarylation of C-3 allene-containing indoles to afford 4,9-dihydro-1H-carbazoles. unimi.it The regioselectivity of this cyclization can be controlled by the substitution pattern of the starting material and the specific gold(I) catalyst employed. unimi.it Furthermore, gold-catalyzed reactions of indoles with sulfenylated propargylic carboxylates have been shown to produce functionalized indole products bearing sulfenylated (Z)-enol carboxylate motifs through regiodivergent rearrangement and indole capture. acs.org

Reaction Type Catalyst System Starting Materials Product Key Features
Double OxidationJohnPhosAuCl/AgNTf2, 8-methylquinoline (B175542) N-oxideO-alkynylanilines, alkynes2-Acylidene-3-oxindolesOne-pot, protecting-group-free researchgate.net
Intramolecular HydroarylationGold(I) catalyst3-Allene-containing indoles4,9-Dihydro-1H-carbazolesControllable regioselectivity unimi.it
Rearrangement/Indole CaptureGold catalystIndoles, sulfenylated propargylic carboxylatesSulfenylated (Z)-enol carboxylate functionalized indolesRegiodivergent synthesis acs.org

Rhodium and Copper-Mediated Transformations

Rhodium and copper catalysts are also instrumental in the synthesis of [this compound derivatives, enabling a range of annulation and cycloaddition reactions.

Rhodium-catalyzed reactions have been successfully employed for the synthesis of azepinoindoles through a formal aza-[4+3] cycloaddition of 3-diazoindolin-2-imines with 1,3-dienes. acs.org This one-pot reaction proceeds via a rhodium-catalyzed [2+1] cycloaddition to form an iminyl vinyl cyclopropane (B1198618) intermediate, which then undergoes a thermal aza-Cope rearrangement to yield the final product in good to excellent yields. acs.org Additionally, rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleates provides a direct route to 1H-indole-2,3-dicarboxylates. nih.gov The synthesis of 2,3-dihydro-1H-indazoles can also be achieved through a rhodium(III)-catalyzed C-H cleavage of arylhydrazines and subsequent reaction with olefins. nih.gov

Copper catalysis has proven effective in the annulation–cyanotrifluoromethylation of 1,6-enynes, leading to the formation of 1-indanones. frontiersin.org This radical process provides access to functionalized indanone structures. frontiersin.org Furthermore, copper-catalyzed reactions have been utilized in the dearomative functionalization of 2-methylindoles, leading to 3,3-difluoroindolines bearing an exomethylidene group. acs.orgnih.govacs.orgresearchgate.net These products are versatile intermediates for further transformations. acs.orgnih.govacs.orgresearchgate.net

Metal Reaction Type Starting Materials Product Key Features
RhodiumFormal aza-[4+3] Cycloaddition3-Diazoindolin-2-imines, 1,3-dienesAzepinoindolesOne-pot, good to excellent yields acs.org
RhodiumC-H AnnulationArylhydrazines, maleates1H-Indole-2,3-dicarboxylatesDirect synthesis via C-H activation nih.gov
CopperAnnulation–Cyanotrifluoromethylation1,6-Enynes1-IndanonesRadical process frontiersin.org
CopperDearomative Fluorination2-Methylindoles3,3-Difluoro-2-exo-methylidene indolinesFormation of versatile intermediates acs.orgnih.govacs.orgresearchgate.net

Zinc-Catalyzed Asymmetric Annulations for Stereocontrol

The development of asymmetric methods for the synthesis of chiral [this compound derivatives is of great importance due to the prevalence of stereogenic centers in biologically active molecules. Zinc catalysts, particularly dinuclear zinc complexes, have emerged as effective catalysts for asymmetric annulations, providing excellent stereocontrol.

A notable application is the dinuclear zinc-catalyzed asymmetric [3+3] annulation of indoline-2-thiones with isatylidene malononitriles. researchgate.netresearchgate.net This reaction, which proceeds via a Brønsted base and Lewis acid cooperative activation model, affords chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives in high yields and with excellent enantioselectivities. researchgate.net Similarly, a dinuclear zinc-ProPhenol catalyst has been used for the asymmetric Friedel-Crafts alkylation of indoles. researchgate.net

Furthermore, zinc-catalyzed asymmetric [3+2] annulations have been developed for the construction of chiral spiro[1-indanone-γ-butyrolactones] from α-hydroxy-1-indanones and methyleneindolinones. rsc.org This tandem Michael/lactonization reaction demonstrates high diastereoselectivity and enantioselectivity. rsc.org The Zn(II)/UCD-Imphanol system has also been shown to catalyze the highly endo-selective [3+2] asymmetric cycloaddition of acyclic enones with azomethine ylides, yielding products with excellent enantioselectivities. rsc.org

Catalyst System Reaction Type Starting Materials Product Stereocontrol
Dinuclear Zinc-ProPhenolAsymmetric [3+3] AnnulationIndoline-2-thiones, isatylidene malononitrilesChiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole]Excellent enantioselectivity (up to 99% ee) researchgate.net
Dinuclear ZincAsymmetric [3+2] Annulationα-Hydroxy-1-indanones, methyleneindolinonesChiral spiro[1-indanone-γ-butyrolactones]High diastereoselectivity and enantioselectivity (up to 20:1 dr, 98% ee) rsc.org
Zn(II)/UCD-ImphanolAsymmetric [3+2] CycloadditionAcyclic enones, azomethine ylidesPyrrolidinesExcellent endo/exo and enantioselectivities (up to 99:1, 96.5:3.5 er) rsc.org

Dearomative Functionalization Strategies

Dearomative functionalization of indoles provides a direct route to 2,3-dihydro-1H-indole scaffolds, including those with an exocyclic ylidene moiety. This strategy allows for the rapid construction of three-dimensional complexity from readily available aromatic precursors.

Electrophilic Fluorination Leading to Exomethylidene Indolines

A significant advancement in dearomative functionalization is the electrophilic fluorination of 2-methylindoles to produce 3,3-difluoroindolines bearing an exomethylidene group. acs.orgnih.govacs.orgresearchgate.net This reaction typically utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. acs.org The resulting 3,3-difluoro-2-exo-methylidene indolines are stable, crystalline solids that serve as versatile building blocks for further synthetic transformations. acs.orgnih.govacs.orgresearchgate.net The exocyclic olefin in these compounds is amphoteric, capable of reacting with both nucleophiles and electrophiles, and can participate in various metal-catalyzed reactions. acs.orgnih.govresearchgate.net

Multicomponent Reactions (MCRs) for [this compound Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. MCRs are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse compounds.

Integration of Indole Scaffolds in Convergent MCRs

Indole scaffolds are frequently integrated into MCRs to generate a wide array of [this compound derivatives and related heterocyclic systems. For instance, a one-pot, three-component reaction of ninhydrin, malononitrile (B47326), and various diamines in water can produce imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives in high yields. researchgate.net

Another example involves the three-component reaction of indoles, 2-iodo-N-phenylbenzamides, and terminal alkynes, catalyzed by copper, to regioselectively synthesize benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones. rsc.org Furthermore, silver-catalyzed MCRs of 2-alkynylbenzaldehydes, tosylhydrazide, and carbodiimides have been developed to produce 1-(isoquinolin-1-yl)guanidines. beilstein-journals.org These examples showcase the versatility of MCRs in accessing complex indole-containing structures.

Stereoselective Synthesis of [this compound Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the generation of bioactive molecules and advanced materials. For [this compound derivatives, achieving high levels of enantioselectivity and diastereoselectivity is essential for defining their three-dimensional structure and, consequently, their function.

Enantioselective and Diastereoselective Annulation Reactions

Annulation reactions are powerful tools for constructing cyclic systems. In the context of dihydroindole synthesis, these reactions have been developed to afford products with high stereocontrol.

A notable approach involves the formal [4+1] annulation reaction using an in situ generated sulfonium (B1226848) ylide to construct 2,3-disubstituted-2,3-dihydroindoles. rsc.org This method, based on a Michael addition/substitution cascade, proceeds at ambient temperature and delivers trans-2,3-dihydroindoles with excellent yields and high diastereoselectivity. rsc.org The versatility of this strategy allows for the introduction of various functional groups, facilitating further diversification. rsc.org

Similarly, asymmetric [3+3] and [4+2] annulation reactions of 3-alkylidene oxindoles with 2,3-dioxopyrrolidines have been developed. nih.gov These substrate-controlled, regiodivergent protocols furnish a series of fused dihydropyrrolidone derivatives in high yields and with excellent stereoselectivities. nih.gov The [3+3] annulation is proposed to proceed through a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization. nih.gov

Furthermore, the [3+2] cycloaddition of azomethine ylides, generated in situ from isatin (B1672199) derivatives and sarcosine, with dipolarophiles like (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones, yields dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines]. acs.org This multicomponent reaction proceeds with high regio- and diastereoselectivity, leading to the exclusive formation of a single diastereomer. acs.org

Table 1: Examples of Stereoselective Annulation Reactions for Dihydroindole Synthesis
Reaction TypeReactantsKey FeaturesStereochemical OutcomeReference
[4+1] AnnulationSulfonium ylide and ortho-aminophenyldeneketoneMichael addition/substitution cascadeExcellent diastereoselectivity (trans) rsc.org
[3+3] Annulation2,3-Dioxopyrrolidines and 3-alkylidene oxindolesVinylogous Michael addition/aldol cyclizationExcellent diastereo- and enantioselectivities nih.gov
[3+2] CycloadditionAzomethine ylide (from isatin/sarcosine) and substituted ethylidene-indolin-2-oneMulticomponent polar cycloadditionHigh regio- and diastereoselectivity acs.org

Alkyne Iminium Ion Cyclization Pathways for Stereocontrol

The cyclization of intermediates containing both alkyne and iminium ion functionalities represents another advanced strategy for constructing indole frameworks with defined stereochemistry. These reactions often proceed through complex cascades, offering access to unique molecular architectures.

One novel method for indole synthesis involves the palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which are formed from 2-alkynylanilines and aldehydes. organic-chemistry.org This process yields 2-substituted-3-(1-alkenyl)indoles, with the bond formation occurring between the C-2 and C-3 positions of the indole ring. organic-chemistry.org The mechanism is thought to involve a palladium-hydride species that inserts into the alkyne, followed by rearrangement. organic-chemistry.org

The high electrophilicity of 1-CF₃-substituted propyn-1-iminium salts enables them to undergo cascade reactions with styrenes. beilstein-journals.org This process involves a formal [2+2] cycloaddition, followed by an electrocyclic ring-opening and a subsequent intramolecular iminium ion-induced 1,5-cyclization to yield 2-(1-phenylvinyl)indene derivatives. The stereochemistry of the final product is dictated by the stereoselective formation of a trans-3,4-disubstituted cyclobutene (B1205218) intermediate and its subsequent conrotatory ring-opening. beilstein-journals.org

Furthermore, stereoselective N-iminium ion cyclizations with allylsilanes have been developed to construct vicinal quaternary-tertiary carbon centers. cas.cn A TiCl₄-promoted cyclization of a hemiaminal bearing an allylsilane was shown to be highly effective, delivering the cyclized product with a 20:1 diastereomeric ratio in favor of the trans-isomer. cas.cn The stereochemical outcome in such N-acyliminium ion cyclizations can be rationalized by the stereoelectronic effect of the Z- or E-allylsilane used. cas.cn

Formation of Specialized [this compound Structural Types

Beyond general stereoselective methods, specific synthetic routes have been tailored to create specialized [this compound structures with unique properties and applications, such as N-heterocyclic carbenes, conjugated systems, and spirocyclic frameworks.

Synthesis of Indol-2-ylidene (N-Heterocyclic Carbenes)

Indol-2-ylidenes (IdY) are a class of ambiphilic N-heterocyclic carbenes (NHCs) derived from the indole scaffold. digitellinc.com Their synthesis has garnered attention due to their unique electronic properties, which are intermediate between cyclic (alkyl)(amino)carbenes (CAACs) and cyclic (amino)(aryl)carbenes (CAArCs). digitellinc.comresearchgate.net The general synthesis involves the preparation of indolenium precursors, which can be achieved on a gram scale in good yields. researchgate.netnih.gov The free carbene is highly reactive and is typically generated in situ and trapped with elements or metal complexes. digitellinc.com For instance, trapping experiments with elemental selenium, [RhCl(cod)]₂, and CuCl have successfully provided the expected carbene adducts, confirming the generation of the Indol-2-ylidene species. researchgate.netnih.govresearchgate.net These copper and rhodium complexes have shown utility in catalysis, such as the carboboration of terminal alkynes. digitellinc.comnih.gov

Table 2: Synthesis and Trapping of Indol-2-ylidene (IdY)
Precursor TypePreparation MethodTrapping AgentResulting AdductReference
Indolenium salts (e.g., 2-chloro-1-ethyl-3,3-dimethylindolium tetrafluoroborate)Alkylation/Anion exchange of 2-chloro-3,3-dimethylindoleElemental SeleniumIdY-Se adduct researchgate.netresearchgate.net
Indolenium salts-[RhCl(cod)]₂IdY-Rh complex researchgate.netresearchgate.net
Indolenium salts-CuClIdY-Cu complex researchgate.netnih.govresearchgate.net

Preparation of 4H-Pyran-4-ylidene Indole-Based Conjugated Systems

Conjugated systems incorporating both indole and 4H-pyran-4-ylidene moieties have been synthesized for their interesting optical and electronic properties. researchgate.net These quadrupolar fluorophores are typically prepared through condensation reactions. researchgate.netresearchgate.net

A common method is the Knoevenagel condensation of a 4H-pyran-4-one precursor with an active methylene (B1212753) compound like malononitrile or 1,3-diethyl-dihydro-2-thiobarbituric acid to form the acceptor building block. researchgate.net This is followed by a subsequent condensation with an indole-3-carbaldehyde derivative, often in the presence of a catalytic amount of a base like piperidine, to yield the final D-π-A chromophore. researchgate.net For example, new 4H-pyran-4-ylidene fluorophores have been prepared in moderate to good yields (58–64%) by condensing 5-methyl-1H-indole-3-carbaldehyde with acceptor precursors like 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile. researchgate.net

A three-component, one-pot synthesis has also been developed for spiro[4H-pyran-3,3'-oxindoles]. arkat-usa.org This reaction involves an isatin derivative, a cyanomethyl aryl ketone, and an active methylene compound (malononitrile or ethyl cyanoacetate) catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). arkat-usa.org The reaction proceeds through an initial Knoevenagel condensation followed by a conjugate addition and subsequent cyclization to form the spirocyclic 4H-pyran ring. arkat-usa.org

Development of Spirocyclic Derivatives Featuring Exocyclic Double Bonds

Spirocyclic indoles are a prominent structural motif in many natural products and pharmacologically active compounds. The synthesis of spirocyclic derivatives that also feature an exocyclic double bond at the indole C3-position has been an area of active research.

One strategy begins with the Knoevenagel condensation of isatins with compounds like cyanoacetic acid to produce (2-oxoindolin-3-ylidene)acetonitriles. nih.gov These intermediates can then be used to construct spirocyclopropane 2-oxindoles. While the Corey–Chaykovsky reaction with sulfur ylides can be complex, an alternative involves a [3+2]-cycloaddition with diazomethane (B1218177), followed by thermal decomposition of the resulting pyrazoline to yield the spirocyclopropane derivatives in high yields. nih.gov

Another approach involves the synthesis of spiro-[indole-thiazolidine] compounds. This can be achieved by first condensing isatin with a carbohydrazide, followed by a spirocyclization reaction with mercaptoacetic acid. The resulting spiro compound can then be condensed with various aromatic aldehydes to introduce an exocyclic arylidene group. innovareacademics.in

Furthermore, the stereoselective synthesis of 3-spiro-α-methylene-γ-butyrolactone oxindoles has been accomplished starting from Morita-Baylis-Hillman adducts of isatin, demonstrating a pathway to more complex spirocyclic systems with exocyclic methylene groups. jst.go.jp Multicomponent 1,3-dipolar cycloaddition reactions are also powerful for creating diverse spiro[indole-pyrrolidine] derivatives. acs.orgnih.govacs.org

Reactivity and Mechanistic Investigations of Ylidene 2,3 Dihydro 1h Indole Systems

Functionalization at Key Positions within the [Ylidene]-2,3-dihydro-1H-indole Core

The strategic functionalization of the [this compound core is of paramount importance for the synthesis of complex molecules with tailored properties. Recent advances in synthetic methodologies have enabled the selective modification of various positions within this scaffold.

Directed C-H Activation and Late-Stage Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of indole (B1671886) derivatives, allowing for the introduction of functional groups at positions that are otherwise difficult to access. researchgate.netthieme-connect.com This approach is particularly valuable for modifying complex molecules without the need for de novo synthesis. nih.gov

The indole nucleus presents multiple sites for C-H functionalization, with the C2 and C3 positions of the pyrrole (B145914) moiety being the most nucleophilic and reactive. acs.org However, significant efforts have been directed towards the challenging functionalization of the less reactive C4–C7 positions on the benzenoid ring. acs.org Directing groups play a crucial role in achieving regioselectivity in these transformations by coordinating to the metal catalyst and bringing it into proximity with a specific C-H bond.

For instance, palladium(II)-catalyzed C-H arylations of free (NH) indoles bearing carbonyl-containing directing groups at the C3-position have been demonstrated. acs.org The use of a formyl group at the C3-position can direct arylation to the C4-position. acs.orgthieme-connect.com In some cases, these reactions can be part of a domino sequence, such as a C4-arylation followed by a 3,2-carbonyl migration when a 3-acetylindole (B1664109) is used. acs.org The choice of protecting groups on the indole nitrogen can influence the outcome of these reactions; for example, N-protected 3-acetylindoles can undergo C4-arylation without the subsequent carbonyl migration. acs.org

Rhodium(III) catalysis has also been extensively utilized for the C-H activation of indoles. rsc.orgosaka-u.ac.jp By employing a weakly coordinating trifluoroacetyl (COCF3) group as a directing group, it is possible to achieve switchable hydroarylation and oxidative Heck-type reactions at the C4-position of indoles with maleimides. osaka-u.ac.jp The selectivity between these two pathways can be controlled by the addition of an acid or a base. osaka-u.ac.jp Furthermore, sulfur-based directing groups, such as a thioether, can be installed at the N1 or C3 position to direct functionalization to the C4 and C7 positions. researchgate.net These directing groups can be readily removed or transformed after the desired C-H functionalization has been achieved. researchgate.net

The concept of late-stage functionalization is particularly impactful in drug discovery, where it can be used to rapidly generate analogues of a lead compound to explore structure-activity relationships (SAR). thieme-connect.com For example, a Catellani reaction has been employed for the C5-amination of indole-3-carbaldehydes, a transformation that is facilitated by the neighboring aldehyde group. nih.gov This strategy has been successfully applied to the late-stage functionalization of drug-like molecules. nih.gov

Table 1: Examples of Directed C-H Functionalization of Indole Derivatives

Catalyst System Directing Group Position Functionalized Type of Functionalization Reference
Pd(OAc)₂ / AgOAc / TFA / HFIP C3-Formyl C4 Arylation acs.org
Pd(OAc)₂ / AgOAc / TFA / HFIP C3-Acetyl C4 Arylation/Carbonyl Migration acs.org
[RhCp*Cl₂]₂ / Additive N-COCF₃ C4 Hydroarylation/Heck-type osaka-u.ac.jp
Rh(III) / Thioether N1-SR C7 Various researchgate.net
Rh(III) / Thioether C3-SR C4 Various researchgate.net
Pd(II) / Ligand / Additive C3-Aldehyde C5 Amination (Catellani) nih.gov

Formation of Diverse Carbon-Carbon and Carbon-Heteroatom Bonds (C-N, C-B, C-O, C-P, C-S)

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of functional organic molecules. researchgate.net In the context of the [this compound system, the formation of these bonds allows for the introduction of a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule.

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C and C-X bond formation. nih.gov These reactions typically involve the coupling of an organohalide with an organometallic reagent, but direct C-H functionalization approaches are becoming increasingly prevalent. nih.gov For instance, palladium-catalyzed dual C-H functionalization of indoles at the C2 and C3 positions has been reported for the synthesis of fluorinated isocryptolepine analogues. sci-hub.se

The formation of C-N bonds can be achieved through various methods, including the Ullmann condensation, which has been adapted for the arylation of amides, carbazoles, and indoles using a copper catalyst. bohrium.com In some cases, these reactions can be performed without a ligand, simplifying the reaction setup. bohrium.com The Catellani reaction, as mentioned previously, also provides a pathway for C-N bond formation at the C5 position of indoles. nih.gov

The synthesis of C-O bonds, such as in diaryl ethers, can also be accomplished via Ullmann-type couplings, reacting phenols with aryl halides in the presence of a copper catalyst. bohrium.com

While specific examples of C-B, C-P, and C-S bond formation directly on the [this compound core are less commonly reported in the initial search results, the general principles of cross-coupling and C-H functionalization can be extended to these heteroatoms. For example, sulfur-based directing groups have been used, which inherently involves the formation of a C-S bond to the indole scaffold. researchgate.net

Table 2: Examples of C-C and C-X Bond Formation on Indole Scaffolds

Bond Formed Reaction Type Catalyst/Reagents Position(s) Reference
C-C (Aryl) C-H Arylation Pd(OAc)₂ / AgOAc / TFA / HFIP C4 acs.org
C-C (Alkenyl) Heck-type Reaction [RhCp*Cl₂]₂ / Base C4 osaka-u.ac.jp
C-C (Aryl) Dual C-H Functionalization Palladium Catalyst C2, C3 sci-hub.se
C-N (Amine) Catellani Reaction Pd(II) / Ligand / Additive C5 nih.gov
C-N (Aryl) Ullmann Condensation CuI / KF/Fe₃O₄ N1 bohrium.com
C-O (Aryl) Ullmann Condensation CuI / KF/Fe₃O₄ N/A bohrium.com

Intrinsic Reactivity of the Exocyclic Double Bond

The exocyclic double bond in [this compound systems is a key determinant of their reactivity, participating in a variety of chemical transformations. Its electronic character and susceptibility to photochemical stimuli are of particular interest.

Exploration of Nucleophilic and Electrophilic Character

The exocyclic double bond in these systems can exhibit both nucleophilic and electrophilic properties, depending on the substitution pattern and the nature of the reacting species. In its nucleophilic role, the π-electrons of the double bond can attack electrophiles. This is a common reactivity pattern for alkenes in general.

Conversely, when the ylidene group is substituted with electron-withdrawing groups, the exocyclic double bond can behave as an electrophile, becoming susceptible to attack by nucleophiles. This electrophilic character is exploited in various synthetic methodologies. For example, the 1,3-dipolar cycloaddition of nitrones to 2-(2-oxoindoline-3-ylidene)acetates highlights the electrophilic nature of the exocyclic double bond in these systems. nih.gov

Photochemical Isomerization and Photochromic Behavior

The exocyclic double bond of [this compound derivatives can undergo photochemical isomerization, often leading to photochromic behavior. researchgate.net Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation.

This phenomenon is often associated with a significant change in color upon irradiation with light of a specific wavelength. For instance, some biindenylidene derivatives, which share a similar structural motif, exhibit reversible photochromism, changing from a yellow to a dark brown crystalline form upon exposure to UV or sunlight. This process can be accompanied by the generation of stable organic radicals.

The photochemical isomerization typically involves the conversion between the E and Z isomers of the exocyclic double bond. A two-stroke light-driven molecular rotary motor, 2-(1,5-dimethyl-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-ylidene)-1,2-dihydro-3H-pyrrol-3-one (DDPY), has been proposed, which functions through unidirectional and repetitive rotation driven by E→Z and Z→E photoisomerization steps. The quantum yields for these isomerization steps are crucial parameters for understanding the efficiency of such molecular machines. For example, a related system, 2-(2,7-dimethyl-2,3-dihydro-1H-inden-1-ylidene)-1,2-dihydro-3H-pyrrol-3-one (DDIY), has been studied, and the quantum yields for its photochemical isomerization have been reported. researchgate.net

Table 3: Photochemical Properties of a [Ylidene]-dihydro-pyrrol-one System

Compound Isomerization Step Quantum Yield (%) Reference
DDIY E to Z Not specified researchgate.net
DDIY Z to E Not specified researchgate.net

Cycloaddition and Rearrangement Processes

The [this compound framework is amenable to various cycloaddition and rearrangement reactions, which are powerful methods for the construction of complex polycyclic and spirocyclic structures.

Cycloaddition reactions involving the exocyclic double bond are particularly common. For example, 1,3-dipolar cycloadditions of Z-2-arylidene-2,3-dihydro-1H-indol-3-ones with diazomethane (B1218177) have been shown to yield trans-cyclopropanes. rsc.org This reaction proceeds through the initial formation of a 1-pyrazoline intermediate, which then undergoes spontaneous denitrogenation. rsc.org Similarly, 1,3-dipolar cycloadditions with nitrones can lead to the formation of spiroisoxazolidines. nih.gov These reactions can be reversible, allowing for control over the diastereoselectivity of the cycloaddition. nih.gov

Azomethine ylides, generated from the condensation of isatin (B1672199) and an amino acid, can also undergo cycloaddition with the exocyclic double bond of ylidene-oxindoles to furnish spiro-pyrrolidine-oxindoles. These multicomponent reactions are highly efficient for building molecular complexity in a single step.

Rearrangement reactions of the indole core itself can also be induced. For example, gold-catalyzed reactions of certain indole derivatives with ynamides can lead to a formal insertion of a carbene into a carbon-carbon single bond, resulting in a rearranged indole structure bearing a quaternary carbon center. Platinum-catalyzed cyclization of tertiary indolyl-3-alkynols can also proceed via a skeletal rearrangement, leading to the formation of carbazoles.

Intra- and Intermolecular [3+2] and [3+3] Cycloaddition Pathways

The 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring, is a cornerstone of heterocyclic synthesis. wikipedia.org In the context of ylidene-dihydroindole systems, azomethine ylides, which are 1,3-dipoles of the allyl anion type, are frequently employed. nih.gov These ylides can be generated in situ from various precursors, including the decarboxylative condensation of isatin derivatives and α-amino acids. mdpi.commdpi.com

Intermolecular [3+2] cycloadditions have been successfully used to synthesize complex spirooxindole frameworks. For instance, a three-component reaction between isatin derivatives, L-phenylalanine, and (E)-2-oxoindolino-3-ylidene acetophenones in an ionic liquid medium yields dispirooxindolo-pyrrolidines. mdpi.com The azomethine ylide, generated in situ, reacts with the ylidene acetophenone (B1666503) (the dipolarophile) in a regio- and diastereoselective manner. mdpi.com Similarly, a range of dipolarophiles, including maleimides, methylene (B1212753) indolinones, and maleic anhydride, can be used to construct diversely substituted N-fused pyrrolidinyl spirooxindoles. mdpi.com

The reaction of 2-(2-oxoindoline-3-ylidene)acetates with nitrones represents another significant example of a 1,3-dipolar cycloaddition, leading to the formation of highly functionalized 5-spiroisoxazolidines. mdpi.com These reactions proceed with good selectivity and are of interest due to the biological properties of the resulting isoxazolidine (B1194047) derivatives. mdpi.com

Below is a table summarizing representative [3+2] cycloaddition reactions involving ylidene-dihydroindole systems.

Dipole PrecursorDipolarophileCatalyst/SolventProductRef
Isatin + L-Phenylalanine(E)-2-Oxoindolino-3-ylidene acetophenone[bmim][BF4]Dispirooxindolo-pyrrolidine mdpi.com
Isatin + L-ProlineN-PhenylmaleimideEtOHN-Fused Pyrrolidinyl Spirooxindole mdpi.com
2-(2-Oxoindoline-3-ylidene)acetateC-Phenyl-N-methylnitroneNot specified5-Spiroisoxazolidine mdpi.com
Acenaphthenequinone + L-ProlineN-PhenylmaleimideEtOHN-Fused Pyrrolidinyl Spirooxindole mdpi.com

Investigations into Intramolecular Rearrangements and Cascade Reaction Sequences

Beyond cycloadditions, ylidene-dihydroindole systems are prone to various rearrangements and can participate in elegant cascade reactions. A notable example is the catalyst-controlled regiodivergent rearrangement of onium ylides derived from indole substrates. nih.gov Oxonium ylides, formed in situ, can be directed to undergo either a rsc.orgchemrxiv.org- or a rsc.orgdigitellinc.com-rearrangement selectively, depending on the catalyst used. nih.gov Rhodium catalysts tend to favor the rsc.orgchemrxiv.org-rearrangement via a metal-free ylide, while copper catalysts promote the rsc.orgdigitellinc.com-rearrangement through a metal-coordinated ion-pair. nih.gov

Cascade reactions provide an efficient route to complex molecules from simple starting materials in a single operation. A diastereoselective synthesis of trans-2,3-dihydroindoles has been developed through a cascade [4+1] annulation involving an in situ generated sulfonium (B1226848) ylide. rsc.org This approach relies on a Michael addition followed by a substitution reaction. rsc.org Another cascade strategy for synthesizing trans-2,3-dihydroindoles utilizes an in situ N-ylide formation, mediated by pyridine (B92270), followed by Michael substitution reactions. acs.org Density functional theory (DFT) calculations have confirmed that the trans-selectivity observed in this reaction corresponds to the lower-energy pathway. acs.org

Intramolecular annulation reactions also feature prominently. Gold-catalyzed cycloisomerization of ynamide-ynes offers an efficient route to benzo[b]carbazoles. researchgate.net The proposed mechanism involves the regioselective attack of a pendant alkyne moiety onto a keteniminium ion intermediate, followed by benzannulation. researchgate.net

Understanding Retro-1,3-Dipolar Cycloaddition Phenomena

A fascinating aspect of the 1,3-dipolar cycloadditions involving 2-(2-oxoindoline-3-ylidene)acetates and nitrones is their reversibility. mdpi.com This phenomenon, known as retro-1,3-dipolar cycloaddition, allows for the equilibration of diastereomers, which can be exploited to control the stereochemical outcome of the reaction. mdpi.com The ability to influence the diastereoselectivity by manipulating the reaction conditions to favor the thermodynamically more stable product adduct is a significant advantage in stereoselective synthesis. mdpi.com

Ylide Chemistry within Dihydroindole Systems

Ylides are neutral dipolar molecules containing a negatively charged carbon adjacent to a positively charged heteroatom. In dihydroindole chemistry, ylides—particularly those involving nitrogen (N-ylides) and sulfur (S-ylides)—are key intermediates in various bond-forming and annulation reactions. rsc.orgacs.org

Elucidation of Ambiphilicity in Indol-2-ylidene Carbenes

A significant development in this area is the emergence of indol-2-ylidene (IdY), a novel N-heterocyclic carbene (NHC) derived from indole. digitellinc.comnih.gov Unlike classical NHCs which are purely nucleophilic, IdY exhibits ambiphilic character, meaning it has both nucleophilic and electrophilic properties. digitellinc.com This ambiphilicity arises from the electronic structure of the indole scaffold, which combines a π-electron donating nitrogen atom with a cyclic alkyl and an aryl fragment. digitellinc.comresearchgate.net

Computational and spectroscopic studies have confirmed the dual nature of IdY, placing its ambiphilicity between that of cyclic (alkyl)(amino)carbenes (CAACs) and cyclic (amino)(aryl)carbenes (CAArCs). nih.govresearchgate.net The synthesis of the indolenium salt precursors to IdY is scalable and efficient. lookchem.com The carbene can be trapped with various reagents, such as elemental selenium or transition metal complexes like [RhCl(cod)]₂ and CuCl, to form stable adducts, which further supports its carbene nature. nih.govresearchgate.net

The table below shows the calculated HOMO-LUMO energy levels for IdY compared to other NHCs, illustrating its intermediate electronic properties.

CarbeneHOMO (eV)LUMO (eV)Singlet-Triplet Gap (kcal/mol)Ref
Imidazole-2-ylidene-5.731.3478.9 researchgate.net
CAAC-5-5.110.4455.4 researchgate.net
Indol-2-ylidene (IdY) -5.40 0.58 58.1 researchgate.net
CAArC-5.580.8260.5 researchgate.net

Influence of Reaction Conditions and Catalytic Environments

The outcome of reactions involving ylidene-dihydroindole systems is highly dependent on the reaction conditions and the presence of catalysts. Catalysts can enhance reaction rates and, more importantly, control selectivity (chemo-, regio-, and stereo-selectivity).

Impact of Lewis Acid and Brønsted Base Catalysis

Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, play a crucial role by activating substrates. wikipedia.org They typically coordinate to a lone-pair-bearing atom (like oxygen or nitrogen) in the substrate, increasing its electrophilicity. wikipedia.org In the chemistry of indole derivatives, Lewis acids like copper and rhodium complexes have been shown to control the regioselectivity of rearrangements of onium ylides. nih.gov For example, CuOTf was found to catalyze the rsc.orgdigitellinc.com-rearrangement of an indole-derived oxonium ylide, while a rhodium catalyst favored a rsc.orgchemrxiv.org-rearrangement. nih.gov This control is attributed to the different mechanistic pathways enforced by the metal catalyst, with the copper-catalyzed reaction proceeding through a tightly bound, metal-coordinated intermediate. nih.gov Iron(III) chloride (FeCl₃) has also been described as an inexpensive Lewis acid catalyst for transannular carbonyl-olefin metathesis reactions. chemrxiv.org

Brønsted Base Catalysis: Brønsted bases (proton acceptors) activate reacting species by deprotonating them. youtube.com In the context of ylidene-dihydroindole chemistry, bases are often used to generate reactive intermediates. For instance, pyridine and other amine bases can be used to generate N-ylides in situ for cascade reactions. acs.org Chiral organic Brønsted bases have emerged as powerful tools in asymmetric catalysis. nih.gov Bifunctional catalysts, which contain both a Brønsted base and a hydrogen-bond-donating moiety, are particularly effective. nih.gov An example of cooperative catalysis involves the use of a chiral 2-carboxylic acid dihydroindole to catalyze enantioselective cyclopropanations. oaepublish.com In this system, the catalyst can engage in electrostatic interactions that guide the stereochemical outcome of the reaction. oaepublish.com The combination of a Lewis acid and a Brønsted base in a single catalytic system can lead to synergistic activation, where the Lewis acid activates the electrophile and the Brønsted base activates the nucleophile simultaneously, a strategy often seen in metalloenzymes. wiley-vch.de

Role of Solvent Effects and Temperature on Reaction Pathways

The reactivity and reaction pathways of [this compound systems are profoundly influenced by the choice of solvent and the reaction temperature. These parameters can dictate the outcome of a reaction, leading to different structural motifs through the stabilization of specific intermediates or transition states. Mechanistic studies have demonstrated that by carefully tuning the solvent and temperature, it is possible to control the chemoselectivity and stereoselectivity of various transformations involving these substrates.

Solvent-Controlled Reaction Pathways:

The polarity and protic or aprotic nature of the solvent play a critical role in directing the course of reactions involving 3-ylideneoxindoles. A notable example is the domino reaction of (E)-ethyl-2-(2-oxoindolin-3-ylidene)acetate with in situ-generated α-aryldiazomethanes. In this case, the solvent determines whether the final product is a 3-spirocyclopropyl-2-oxindole or a rearranged pyrazoloquinazolinone.

In aprotic solvents such as acetonitrile (B52724), the reaction proceeds through a 1,3-dipolar cycloaddition followed by ring contraction to yield the 3-spirocyclopropyl-2-oxindole as the major product. acs.org Conversely, the use of a protic solvent like methanol (B129727) or ethanol (B145695) completely alters the reaction pathway. acs.orgnih.gov It is proposed that the protic solvent facilitates tautomerization of an intermediate, which then undergoes air oxidation and a spontaneous rearrangement, leading to the formation of a ring-expanded pyrazoloquinazolinone. acs.org

The effect of different solvents on the yield of the spirocyclopropyl derivative has been systematically investigated, highlighting the superior performance of acetonitrile in this specific transformation.

Table 1: Effect of Solvent on the Synthesis of 3-Spirocyclopropyl-2-oxindole

Entry Solvent Yield (%)
1 Acetonitrile (CH₃CN) 88
2 Dichloromethane (B109758) (CH₂Cl₂) 65
3 Tetrahydrofuran (THF) 72
4 Toluene (B28343) 55

Data sourced from a study on the domino reaction of 3-ylideneoxindoles. acs.org

Similarly, in the 1,3-dipolar cycloaddition of nitrones with 2-(2-oxoindoline-3-ylidene)acetates, the choice of solvent is crucial for achieving diastereoselectivity. Reactions conducted in dichloromethane (DCM) at room temperature have been shown to favor the formation of a specific diastereomer. mdpi.com The low solubility of reactants in other solvents like toluene necessitates the use of DCM for this particular transformation. mdpi.com

Influence of Temperature on Reaction Outcomes:

Temperature is another critical parameter that can be manipulated to control the selectivity and efficiency of reactions involving [this compound derivatives. In many cases, an increase in temperature is required to overcome the activation energy barrier and drive the reaction towards the desired product.

For instance, in the base-mediated synthesis of 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolines from 3-ylideneoxindoles, the reaction yield is significantly dependent on the temperature. A study demonstrated that increasing the temperature from 60 °C to 80 °C in ethanol improved the yield from 65% to 74%. rsc.org However, a further increase to 100 °C resulted in a slight decrease in yield to 67%, indicating an optimal temperature for this transformation. rsc.org

Table 2: Effect of Temperature on the Yield of 4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline

Entry Temperature (°C) Solvent Yield (%)
1 60 Ethanol 65
2 80 Ethanol 74
3 100 Ethanol 67

Data sourced from a study on the regioselective ring expansion of 3-ylideneoxindoles. rsc.org

In some reactions, temperature can also influence the reaction pathway itself. For example, in the synthesis of CF₃-containing pyrazolo[1,5-c]quinazolines from 3-ylideneoxindoles and in situ generated CF₃CHN₂, room temperature was found to be optimal. Both lower (0 °C) and higher (40 °C) temperatures led to reduced yields. rsc.org

The interplay between solvent and temperature is therefore a key consideration in the design of synthetic routes utilizing [this compound systems, allowing for the selective formation of complex heterocyclic scaffolds.

Advanced Spectroscopic and Structural Characterization of Ylidene 2,3 Dihydro 1h Indole Derivatives

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a fundamental tool for identifying the key functional groups present in [ylidene]-2,3-dihydro-1H-indole derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint, offering crucial insights into the compound's structure.

In a typical FT-IR spectrum of a [this compound derivative, several characteristic absorption bands are observed. For instance, the N-H stretching vibration of the indole (B1671886) ring typically appears as a sharp band in the region of 3100-3400 cm⁻¹. rroij.comsapub.org The presence of a carbonyl group (C=O), often found in these derivatives, is confirmed by a strong absorption peak between 1650 and 1730 cm⁻¹. mdpi.com Specifically, studies have reported C=O stretching frequencies at 1705 cm⁻¹ and 1691-1726 cm⁻¹ in various substituted ylidene-indoles. rroij.commdpi.com

The C=C stretching vibrations of the aromatic and ylidene groups are also prominent, typically appearing in the 1600-1630 cm⁻¹ range. researchgate.net Furthermore, the C-N stretching vibrations can be observed around 1230-1240 cm⁻¹. researchgate.net These characteristic peaks, when analyzed collectively, provide a robust preliminary identification of the [this compound scaffold.

Table 1: Characteristic FT-IR Absorption Bands for [this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Indole)Stretching3100 - 3400 rroij.comsapub.org
C=O (Carbonyl)Stretching1650 - 1730 mdpi.com
C=C (Aromatic/Ylidene)Stretching1600 - 1630 researchgate.net
C-NStretching1230 - 1240 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including [this compound derivatives. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR spectroscopy are the cornerstones of structural analysis. In the ¹H NMR spectrum of a [this compound derivative, the proton attached to the indole nitrogen (N-H) typically resonates as a broad singlet at a downfield chemical shift, often above 10.0 ppm. sapub.org Protons on the aromatic portion of the indole ring and any attached phenyl groups usually appear in the range of 6.5-8.5 ppm. sapub.orgmdpi.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the 2-oxo-2,3-dihydro-1H-indole moiety is characteristically found at a downfield chemical shift, often around 160-170 ppm. mdpi.com The carbons of the aromatic rings typically resonate between 110 and 150 ppm. mdpi.comrsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a [this compound Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Indole N-H> 10.0- sapub.org
Aromatic H6.5 - 8.5110 - 150 sapub.orgmdpi.comrsc.org
Carbonyl C-160 - 170 mdpi.com

To unravel the complex spin systems and establish unambiguous connectivity within [this compound derivatives, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. researchgate.netsdsu.edu Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu Each cross-peak in the HSQC spectrum represents a carbon atom and its attached proton(s), greatly simplifying the assignment of the carbon skeleton. princeton.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically 2-4 bonds) correlations between protons and carbons. researchgate.netsdsu.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. princeton.eduepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded, which is invaluable for determining stereochemistry and conformation. princeton.edu

For a highly precise determination of the indole ring's geometry, deuterium (B1214612) (²H) NMR spectroscopy can be utilized. By selectively deuterating specific positions on the indole ring, such as C2 and C5, researchers can obtain unambiguous spectral assignments. acs.org This technique allows for a detailed analysis of the planar indole ring's geometry. For instance, studies have used deuterium NMR to determine that the C2-²H bond has a specific angle with respect to the indole ring bridge. acs.org Furthermore, ab initio calculations can be used in conjunction with experimental ²H NMR data to refine the understanding of the indole ring geometry. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of [this compound derivatives and for gaining insights into their fragmentation patterns, which can further support structural assignments.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com For volatile and thermally stable [this compound derivatives, GC/MS can provide both the retention time (a characteristic of the compound) and its mass spectrum.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that often leads to extensive fragmentation of the molecule. rsc.org The resulting fragmentation pattern is a unique fingerprint of the compound and can be used to deduce its structure. The molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, is often observed, along with characteristic fragment ions. scirp.org For example, in the mass spectrum of N'-[(3Z)-5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide, a molecular ion peak at m/z 369 was observed. mdpi.com

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) stands as a powerful tool for the separation, identification, and quantification of [this compound derivatives within complex matrices. mdpi.com This technique is particularly valuable in the analysis of reaction mixtures, biological samples, and environmental extracts where these compounds may be present alongside numerous other components. researchgate.net

The process begins with the HPLC system separating the components of the mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated analytes then enter the ESI source, where they are ionized, typically forming protonated molecules [M+H]+. These ions are subsequently guided into the mass spectrometer.

In the tandem MS/MS approach, specific precursor ions, corresponding to the [this compound derivatives of interest, are selected and subjected to collision-induced dissociation (CID). This process fragments the ions in a predictable manner, generating a unique product ion spectrum that serves as a "fingerprint" for the compound. nih.gov The fragmentation patterns provide valuable structural information. For instance, in pyridazino-indoles, characteristic cross-ring cleavages of the pyridazine (B1198779) ring are often observed. nih.gov The presence of different substituents on the ylidene or the indole core will influence the fragmentation pathways, aiding in the structural confirmation of various analogs. nih.gov

For example, studies on fused nitrogen-containing ring systems, including pyridazino-indoles, have detailed their fragmentation behavior. The loss of specific groups and the formation of characteristic fragment ions allow for the unambiguous identification of these compounds even in intricate mixtures. nih.gov The development of selective and sensitive HPLC-ESI-MS/MS methods operating in multiple reaction monitoring (MRM) mode allows for the simultaneous analysis of multiple indole derivatives, achieving low limits of detection and quantification. mdpi.com

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic properties of [this compound derivatives. These compounds often possess extended π-conjugated systems, which give rise to characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. researchgate.netacgpubs.org

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the specific molecular structure, including the nature of the ylidene substituent, the substitution pattern on the indole ring, and the solvent environment. researchgate.netsci-hub.se For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum, respectively. This phenomenon, known as solvatochromism, can indicate intramolecular charge transfer (ICT) character within the molecule. researchgate.net

Many [this compound derivatives are also fluorescent, emitting light upon excitation at a suitable wavelength. Fluorescence spectroscopy provides information about the excited state properties of these molecules. The emission maximum, fluorescence quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are key parameters that are influenced by molecular structure and the surrounding environment. researchgate.net For example, some derivatives exhibit strong fluorescence quantum yields and large Stokes shifts, making them suitable for applications as fluorescent probes or dyes. researchgate.netsci-hub.se

UV-Visible Absorption Data for Selected [this compound Derivatives
Compound DerivativeAbsorption Maximum (λmax, nm)SolventReference
3-(2-nitrovinyl)-1H-indole301, 263, 223Not Specified acgpubs.org
Dimethyl 2-(1-acetyl-1H-indol-3-ylmethylene)malonate333, 256, 228Not Specified acgpubs.org
2-(1-acetyl-1H-indol-3-ylmethylene)malononitrile384, 266, 213Not Specified acgpubs.org
1H-Benzo[c,d]indol-2-ylidene-based Squaraine Dye (SQ2)784Ethanol (B145695) acs.org
Butoxy-substituted Squaraine Dye (SQ4)806Ethanol acs.org
Dialkylamino-substituted Squaraine Dye (SQ5)815-820Ethanol acs.org

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is an indispensable technique for determining the arrangement of atoms within a crystalline solid. For [this compound derivatives that can be obtained in crystalline form, XRD provides detailed information about their three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for obtaining an unambiguous, high-resolution molecular structure. researchgate.net This technique involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the atomic coordinates within the crystal lattice.

SC-XRD studies on [this compound derivatives have been instrumental in confirming their molecular geometry, including the configuration (E/Z) of the exocyclic double bond and the conformation of the molecule. researchgate.netmdpi.com For example, the structure of (E)-2-(3-oxoindolin-2-ylidene)acetonitrile derivatives has been unambiguously confirmed by SC-XRD. mdpi.com These studies also reveal crucial details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. researchgate.netresearchgate.net

Crystallographic Data for Selected [this compound Derivatives
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
(E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indoleC20H18N2OMonoclinicP21/ca = 9.882 Å, b = 15.614 Å, c = 11.181 Å, β = 106.691° researchgate.net
(E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indoleC19H18ClNOMonoclinicP21/na = 14.6722 Å, b = 7.2597 Å, c = 16.304 Å, β = 111.249° researchgate.net
4-Chloro-N′-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazideC15H10ClN3O2OrthorhombicPca21a = 31.0359 Å, b = 5.2549 Å, c = 7.8730 Å researchgate.netnih.gov
N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazideC14H10FN3O3SMonoclinicP21/ca = 8.2218 Å, b = 16.4933 Å, c = 10.8585 Å, β = 110.249° iucr.org

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron Spectroscopy (PES) is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. nih.govunits.it This method provides direct experimental access to the energies of molecular orbitals.

In the context of [this compound derivatives, PES can be used to determine their ionization energies, which correspond to the energies of the highest occupied molecular orbitals (HOMOs). acs.org By comparing the experimental PES data with theoretical calculations, such as those from density functional theory (DFT), a detailed understanding of the electronic structure can be achieved. nih.govunits.itmdpi.com

Studies on indole and its derivatives have shown that the ionization energies are sensitive to substitution on the indole ring. nih.govunits.itacs.org For example, the introduction of substituents can alter the energies of the π-orbitals, which is reflected in the photoelectron spectrum. acs.org Core-level PES, often using X-ray sources (XPS), provides information about the elemental composition and the chemical environment of the atoms within the molecule by probing the binding energies of core electrons. nih.govunits.itaps.org This can be particularly useful for distinguishing between different nitrogen environments in more complex derivatives. aps.org

Experimental First Ionization Energies (IE) for Indole and a Derivative
CompoundFirst Ionization Energy (eV)Reference
Indole7.9 acs.org
3-Formylindole8.15 and 8.30 (split peak) units.it

Computational and Theoretical Investigations of Ylidene 2,3 Dihydro 1h Indole Systems

Density Functional Theory (DFT) Applications in [Ylidene]-2,3-dihydro-1H-indole Research

Density Functional Theory (DFT) has become a principal computational method for investigating the properties of [this compound systems. Its balance of computational cost and accuracy makes it well-suited for a detailed examination of their electronic characteristics.

DFT calculations are instrumental in elucidating the electronic structure of [this compound derivatives. A key aspect of this is the analysis of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic transitions. wikipedia.org

Computational studies on various indole (B1671886) derivatives have demonstrated the utility of DFT in predicting these properties. For instance, in a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating significant charge transfer within the molecule. researchgate.netmaterialsciencejournal.org For other substituted indoline-2,3-dione derivatives, FMO analysis revealed that electron-withdrawing substituents like NO2 can lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. researchgate.net These computational insights are crucial for understanding the electronic behavior of these molecules and for designing new derivatives with tailored electronic properties.

Calculated HOMO-LUMO Energy Gaps for a Series of Substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione Derivatives in the Gas Phase. researchgate.net
Substituent (X)EHOMO (eV)ELUMO (eV)Energy Gap (eV)
-CH3-6.25-2.214.04
-H-6.37-2.334.04
-F-6.42-2.384.04
-CN-6.71-2.913.80
-NO2-6.89-3.263.63

The aromaticity of the indole ring system and its perturbation by the ylidene substituent can be quantitatively assessed using computational descriptors. Nucleus-Independent Chemical Shift (NICS) is a widely used method where the magnetic shielding is calculated at a specific point, typically the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the electronic and optical properties of molecules. chemrxiv.org These methods can calculate absorption spectra, excitation energies, and oscillator strengths, which are crucial for understanding the photophysical behavior of [this compound systems. chemrxiv.org Furthermore, DFT can be employed to predict nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. The first hyperpolarizability (β) is a key parameter for NLO materials, and its value can be calculated using computational methods. For instance, computational studies on indole derivatives have shown how different substituents can modulate their photophysical properties. chemrxiv.org

Computational modeling using DFT is invaluable for elucidating the mechanisms of chemical reactions involving [this compound derivatives. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculation of activation energies provides quantitative insights into reaction kinetics. For example, in the synthesis of spirocyclopropane 2-oxindoles from (2-oxoindolin-3-ylidene)acetonitriles, computational modeling could be used to understand the reaction pathway and the factors influencing the formation of different products. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of [this compound systems over time. These simulations can reveal the preferred conformations of the molecule and the nature of its intermolecular interactions with other molecules, such as solvents or biological macromolecules. This information is particularly important for understanding how these compounds behave in a biological environment. For example, MD simulations have been used to refine the binding affinity calculations of indole derivatives with biological targets. espublisher.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and are highly applicable to the study of [this compound derivatives. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info These models use molecular descriptors, which can be calculated computationally, to quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties.

Several QSAR studies have been successfully conducted on various classes of indole derivatives. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comsemanticscholar.orgmdpi.com For instance, a QSAR analysis of 2-hydroxy-1H-isoindole-1,3-diones revealed that their cytostatic activity was well correlated with electronic and lipophilic parameters. nih.gov In another study on 2,3-diaryl indoles as selective COX-2 inhibitors, QSAR models highlighted the importance of electronic and steric descriptors in determining their inhibitory activity. researchgate.net These studies demonstrate the power of QSAR in identifying the key structural features responsible for the biological activity of [this compound derivatives and in guiding the design of new, more potent analogues.

Examples of Descriptors Used in QSAR Studies of Indole Derivatives
Descriptor TypeExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesDescribes the electronic distribution and reactivity.
StericMolecular weight, Molar refractivity, Shape indicesRelates to the size and shape of the molecule.
LipophilicLogP, Hydrophobic fieldsQuantifies the molecule's affinity for nonpolar environments.
TopologicalConnectivity indices, Wiener indexDescribes the atomic connectivity within the molecule.

Development of Predictive Models for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry for understanding how a molecule's structure influences its biological activity.

QSAR models are developed by correlating variations in the physicochemical properties of a series of compounds with their observed biological activities. For derivatives of 1H-indole-2,3-dione (isatin), a close structural relative of the ylidene-dihydro-indole core, QSAR models have been successfully built to predict their inhibitory activity against various biological targets. For instance, a study on isatin (B1672199) and indole-based compounds as inhibitors of the SARS CoV 3CLpro enzyme utilized Monte Carlo optimization to develop validated QSAR models. researchgate.net These models identified specific molecular fragments that either increase or decrease the inhibitory activity, providing a clear roadmap for structural modifications. researchgate.net

Another approach in 2D-QSAR modeling was applied to novel 1H-3-indolyl derivatives to predict their antioxidant potential. nih.gov This computational screening recommended the most promising candidates for synthesis and in vitro testing, demonstrating the power of QSAR to prioritize experimental work. nih.gov The statistical robustness of these models is critical and is typically evaluated using parameters like the coefficient of determination (R²) and cross-validation (Q²). A reliable QSAR model acts as a predictive tool to forecast the activity of newly designed compounds, thereby accelerating the drug discovery process. nih.govresearchgate.net

Molecular Docking Studies for Exploring Ligand-Target Interactions in Mechanistic Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a [this compound derivative, interacts with the active site of a biological target, typically a protein or enzyme.

These studies are crucial for elucidating the mechanism of action at a molecular level. For example, docking studies on novel 3-ethyl-1H-indole derivatives targeting the cyclooxygenase-2 (COX-2) enzyme predicted strong binding affinities, with scores significantly better than the reference drug meloxicam. ajchem-a.com The analysis revealed specific interactions, such as hydrogen bonds and pi-stacking, with key amino acid residues in the COX-2 active site, providing a structural basis for the observed anti-inflammatory activity. ajchem-a.com

Similarly, in the development of antimicrobial agents, docking was used to screen newly synthesized indole-based compounds against the UDP-N-acetylmuramate-L-alanine ligase (MurC) enzyme. nih.gov The results showed that the compounds fit well within the active site, and one derivative exhibited a minimum binding energy superior to the standard drug, ampicillin, suggesting a potent inhibitory mechanism. nih.gov These in silico predictions are invaluable for rationalizing structure-activity relationships and guiding the design of analogs with improved binding affinity and selectivity. mdpi.comresearchgate.net

Advanced Ab Initio and Semi-Empirical Calculations for Electronic and Vibrational Properties

Ab initio and semi-empirical quantum chemical methods are powerful tools for investigating the intrinsic electronic and vibrational properties of molecules from first principles. libretexts.org These calculations provide fundamental data on molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used ab initio method for studying indole derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), can accurately predict molecular geometries, energetic properties, atomic charges, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies. semanticscholar.org For instance, computational studies on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one using DFT have shown excellent agreement between calculated and experimental bond lengths and vibrational frequencies. nih.gov

These calculations also allow for the analysis of:

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and electron delocalization, which are key to understanding molecular stability. semanticscholar.org

Vibrational Spectra: Theoretical calculations of infrared (IR) and Raman spectra are invaluable for assigning experimental vibrational modes. researchgate.net Studies comparing different DFT methods have shown that functionals like BLYP can predict the vibrational frequencies of indole with high accuracy, showing a root-mean-square deviation of only 31 cm⁻¹ from experimental values. researchgate.netresearchgate.net

Semi-empirical methods, such as AM1, offer a computationally less expensive alternative for larger systems, proving useful in QSAR modeling where numerous descriptors need to be calculated for a large set of molecules. scispace.com While less accurate than ab initio methods, they can still provide valuable trends and insights into electronic properties. libretexts.orgscispace.com

Advanced Applications in Synthetic Methodology and Materials Science

[Ylidene]-2,3-dihydro-1H-indole as Building Blocks for Complex Heterocyclic Architectures

The exocyclic double bond in [ylidene]-2,3-dihydro-1H-indoles serves as a reactive handle for a variety of chemical transformations, making these compounds valuable precursors for the synthesis of intricate heterocyclic systems. Their utility is particularly evident in the construction of highly substituted polycyclic and spirocyclic indole (B1671886) derivatives, which are prevalent motifs in numerous biologically active natural products and pharmaceuticals. nih.govrsc.org

Access to Highly Substituted Polycyclic and Spirocyclic Indole Derivatives

The electron-deficient nature of the exocyclic alkene in many [this compound derivatives, often substituted with electron-withdrawing groups, makes them excellent Michael acceptors and dienophiles in cycloaddition reactions. This reactivity has been extensively exploited to construct complex molecular frameworks.

One prominent strategy involves the use of (2-oxoindolin-3-ylidene)acetonitriles as precursors for spirocyclic derivatives. core.ac.uk For instance, the [3+2] cycloaddition of diazomethane (B1218177) to these ylidene compounds, followed by thermal decomposition of the resulting pyrazolines, affords spirocyclopropyl-2-oxindoles. core.ac.uk This approach provides a direct route to conformationally restricted spirocycles.

Furthermore, tandem reactions involving [this compound moieties have been developed to rapidly assemble polycyclic structures. For example, a tandem reduction/condensation/fragmentation/cyclization sequence starting from a related 2-(2-nitrophenyl)cyclohexane-1,3-dione derivative has been utilized to access a wide array of 2,3-disubstituted indoles.

The versatility of these building blocks is further highlighted by their participation in various other cycloaddition strategies, including [2+2] and [3+2] cycloadditions, to form diverse spirocyclic oxindoles. nih.gov These reactions often proceed with high stereoselectivity, enabling the synthesis of enantiomerically enriched complex molecules. The strategic application of different catalytic systems allows for the controlled construction of spiro-fused cyclopentanes, cyclobutanes, and other ring systems onto the indole core.

Development of Chiral Catalysts and Ligands Based on Indole Ylidene Structures

The indole scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis due to its rigid framework and the presence of a modifiable nitrogen atom. nih.govmdpi.com While the direct application of [this compound as a chiral ligand is an emerging area, the principles of chiral ligand design suggest their significant potential. The ylidene moiety can be functionalized with coordinating groups, and the inherent planarity of this part of the molecule, combined with stereocenters elsewhere in the structure, could lead to novel ligand geometries.

The development of new families of chiral ligands often relies on a modular building block strategy. core.ac.uk By analogy, chiral diamines or amino alcohols could be reacted with functionalized [this compound derivatives to create a library of bidentate or tridentate ligands. The electronic properties of the ylidene group could be tuned by varying the substituents, thereby influencing the catalytic activity and enantioselectivity of the corresponding metal complexes.

Asymmetric catalysis is a powerful tool for constructing chiral compounds, and the development of novel chiral ligands is crucial for advancing this field. nih.govbohrium.com The structural features of [ylidene]-2,3-dihydro-1H-indoles, particularly the potential for creating C2-symmetric or pseudo-C2-symmetric structures, make them attractive candidates for ligand development. For instance, linking two ylidene-dihydroindole units via a chiral backbone could lead to effective bidentate ligands for transition-metal-catalyzed reactions.

Optoelectronic and Photonic Material Applications

Indole derivatives have garnered significant attention for their applications in optoelectronic and photonic materials due to their favorable electronic and photophysical properties. researchgate.net The extended π-conjugation possible in [this compound derivatives makes them particularly interesting for these applications.

Design and Development of Molecular Organic Photoactuators

Molecular organic photoactuators, or molecular switches, are molecules that can undergo reversible changes in their structure and properties upon light irradiation. researchgate.netmdpi.com The isomerization around the exocyclic double bond of a [this compound derivative is a potential mechanism for photoswitching. By carefully designing the substituents on the ylidene group and the indole ring, it should be possible to tune the absorption wavelengths required for isomerization and the thermal stability of the different isomers.

The performance of a molecular switch is determined by its photophysical and photochemical properties. researchgate.net For a [this compound-based switch, factors such as the quantum yields of photoisomerization and the absorption maxima of the E and Z isomers would be critical parameters. Theoretical studies can aid in the rational design of these molecules by predicting their electronic structure and excited-state behavior. mdpi.com

Engineering of Two-Photon Absorbing (TPA) Chromophores

Two-photon absorption (TPA) is a nonlinear optical process with applications in bioimaging, photodynamic therapy, and 3D data storage. nih.gov The design of organic chromophores with large TPA cross-sections (δ) is a major research focus. rsc.orgnih.gov Indole-containing dyes, particularly squaraine dyes, have shown exceptionally large TPA cross-sections. rsc.orgucf.edursc.org

The [this compound scaffold can be incorporated into a donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) architecture, which is a common design motif for efficient TPA chromophores. The indole nitrogen can act as an electron donor, while the ylidene group, especially when substituted with electron-withdrawing groups, can function as an acceptor. By extending the π-conjugated system and optimizing the donor-acceptor strength, it is possible to significantly enhance the TPA response.

Recent research on small indolic squaraine dyes has demonstrated that even compact molecules can exhibit remarkable δ values, exceeding 8000 GM. rsc.org This highlights the potential of incorporating the ylidene-dihydroindole motif into such dye structures. The table below presents TPA data for some representative indolic squaraine dyes, illustrating the structure-property relationships that could guide the design of novel TPA chromophores based on the target scaffold.

Compoundλmax (nm)δmax (GM)Solvent
ISD Dye780>8000-
BIS-1780-950>12000-

Table 1: Two-Photon Absorption Properties of Selected Indolic Dyes. ISD and BIS represent indolic squaraine and benzoindolic squaraine dyes, respectively. Data from rsc.orgrsc.org.

Innovative Methodologies for Functional Group Interconversion and Synthetic Transformations

The reactivity of the [this compound core allows for a range of innovative synthetic transformations and functional group interconversions. The exocyclic double bond and the dihydroindole ring can be selectively targeted to introduce new functionalities and build molecular complexity.

One key transformation is the reduction of the ylidene double bond, which can be achieved using various reducing agents. nih.gov This provides access to 2-substituted 2,3-dihydro-1H-indoles, which are valuable intermediates in organic synthesis. The choice of reducing agent can influence the stereochemical outcome of the reaction, offering a route to chiral indole derivatives.

The ylidene group can also participate in tandem or cascade reactions. For instance, a palladium-catalyzed tandem Buchwald-Hartwig/Heck reaction has been developed for the synthesis of 2-vinylic indoles from gem-dibromovinyl precursors. organic-chemistry.org This methodology could be adapted to [this compound substrates to generate complex polycyclic systems in a single step. Multicatalytic tandem reactions, for example using a combination of silver and dysprosium triflates, have been employed to react N'-(2-alkynylbenzylidene)hydrazides with indoles to form 2-aminoisoquinolinium triflates. nih.gov

Furthermore, the functional groups on the ylidene moiety can be interconverted. For example, a nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of derivatives. nih.gov These transformations expand the synthetic utility of the [this compound scaffold, allowing for the preparation of a diverse range of functionalized indole compounds. The development of such innovative methodologies is crucial for the efficient synthesis of complex molecules with potential applications in medicine and materials science. nih.gov

Q & A

Q. What frameworks ensure reproducibility in reporting synthetic protocols?

  • Methodological Answer : Adhere to MIChI standards (Minimum Information about a Chemical Investigation):
  • Document exact catalyst batches, solvent purities, and equipment calibration.
  • Include raw spectral data (e.g., NMR FID files) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.